

A Comparative Guide to the Extrinsic Proteins of Photosystem II Across Species

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Compound of Interest

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This guide provides a detailed comparative analysis of the extrinsic proteins of Photosystem II (**PS-II**), the water-splitting enzyme of oxygenic photosynthesis. These proteins are crucial for the stability and optimal function of the oxygen-evolving complex (OEC), yet their composition has diverged significantly throughout evolution. Understanding these differences is key to comprehending the adaptation of the photosynthetic apparatus and can inform the development of novel bio-inspired catalysts and herbicides.

Overview of PS-II Extrinsic Proteins

Photosystem II is a large, multi-subunit protein complex embedded in the thylakoid membranes of cyanobacteria, algae, and plants.^{[1][2]} On the lumenal side, a cluster of extrinsic proteins shields the catalytic Manganese-Calcium-Oxide (Mn₄CaO₅) cluster of the OEC.^{[1][3]} These proteins are not only protective but also play critical roles in optimizing the binding and retention of the inorganic cofactors Ca²⁺ and Cl⁻, which are essential for water oxidation.^{[3][4]}

While the core intrinsic subunits of **PS-II** are highly conserved, the complement of extrinsic proteins varies significantly across different oxygenic photosynthetic organisms.^{[1][5]} The PsbO protein is the only universally conserved extrinsic subunit.^{[1][3]} Other proteins, such as PsbP and PsbQ in plants and green algae, and PsbU and PsbV in cyanobacteria, are lineage-specific, reflecting an evolutionary adaptation of the water-splitting machinery.^{[3][6][7]}

Comparative Data on PS-II Extrinsic Proteins

The following tables summarize the key properties and functions of the major extrinsic proteins across representative species.

Table 1: Composition and Molecular Weight of **PS-II** Extrinsic Proteins Across Species

Protein	Cyanobacteria (e.g., Synechocystis 6803)	Red Algae (e.g., Cyanidium caldarium)	Green Algae (e.g., Chlamydomon as reinhardtii)	Higher Plants (e.g., Spinacia oleracea)
PsbO	~33 kDa	~33 kDa	~33 kDa	~33 kDa
PsbP	Present (CyanoP homolog)[3][6]	-	~23 kDa	~23 kDa[6][7]
PsbQ	Present (CyanoQ homolog)[3][6]	PsbQ' (~20 kDa) [3][5]	~17 kDa	~17 kDa[6][7]
PsbU	~12 kDa[7]	~12 kDa	-	-
PsbV (Cyt c550)	~17 kDa[7]	~17 kDa	-	-
PsbR	-	-	-	~10 kDa
Psb31	-	Present in Diatoms[3][5]	-	-

Table 2: Functional Roles and Binding Dependencies of **PS-II** Extrinsic Proteins

Protein	Primary Function(s)	Binding Dependencies
PsbO	Stabilizes the Mn ₄ CaO ₅ cluster.[3] Universally required for photoautotrophic growth.	Binds directly to the PS-II core complex.[3][5]
PsbP	Ca ²⁺ and Cl ⁻ retention; shields the OEC from reductants.[3] Essential for PS-II stability in higher plants.[7]	Higher Plants: Binding requires PsbO.[6][7] Green Algae: Can bind directly to PS-II.[5][8]
PsbQ	Cl ⁻ retention; stabilizes PsbP binding in higher plants.[3]	Higher Plants: Binding requires both PsbO and PsbP.[6][7] Green Algae: Can bind directly to PS-II.[5][8]
PsbU	Stabilizes the OEC architecture, particularly Cl ⁻ binding.[9] Required for optimal growth in the absence of Ca ²⁺ and Cl ⁻ . [9]	Binding requires the presence of PsbO and PsbV.[5][6]
PsbV (Cyt c550)	Optimizes Ca ²⁺ and Cl ⁻ requirements. Heme-containing protein.[6][10]	Can bind almost independently of other extrinsic proteins in cyanobacteria.[5][6]
PsbQ'	Functionally analogous to PsbQ.	Binds directly to the PS-II core in red algae.[3][5]
PsbR	Stabilizes the binding of PsbP to the PS-II complex.	Interacts with PsbP.

Experimental Protocols

The functions of **PS-II** extrinsic proteins are primarily elucidated through "release-reconstitution" experiments. This involves selectively removing the extrinsic proteins from isolated **PS-II** membranes and then adding them back to assess the restoration of function, typically oxygen evolution.

Key Experiment: Release and Reconstitution of Extrinsic Proteins

Objective: To determine the functional role of individual extrinsic proteins by measuring oxygen evolution activity after their selective removal and subsequent re-addition to **PS-II** membranes.

1. Isolation of **PS-II** Enriched Membranes (BBY Membranes):

- Homogenize fresh plant leaves (e.g., spinach) or algal/cyanobacterial cells in a chilled grinding buffer (e.g., 50 mM MES-NaOH pH 6.5, 400 mM sucrose, 10 mM NaCl, 5 mM MgCl₂).
- Filter the homogenate through multiple layers of cheesecloth to remove large debris.
- Centrifuge the filtrate at a low speed (e.g., 1,000 x g) to pellet intact chloroplasts.
- Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM NaCl, 5 mM MgCl₂) to induce osmotic lysis.
- Treat the lysed chloroplasts with a detergent like Triton X-100 (final concentration ~0.1-0.5%) to solubilize the thylakoid membranes.
- Centrifuge the suspension at high speed (e.g., 40,000 x g) to pellet the **PS-II** enriched membranes, commonly known as BBYs. Wash the pellet to remove residual detergent.

2. Selective Removal of Extrinsic Proteins:

- PsbP and PsbQ (from Higher Plant/Green Algal **PS-II**): Resuspend BBY membranes in a high-salt buffer (e.g., 1.0 M NaCl or 2.0 M NaCl in a buffered solution) and incubate on ice. The high ionic strength disrupts the electrostatic interactions holding PsbP and PsbQ to the complex. Centrifuge to pellet the **PS-II** membranes, now depleted of PsbP and PsbQ. The supernatant contains the released proteins.
- PsbO (and all other extrinsic proteins): Resuspend the **PS-II** membranes (or PsbP/Q-depleted membranes) in a high pH, low Ca²⁺ buffer, such as an alkaline Tris buffer (e.g., 0.8 M Tris, pH ~9.0) or a urea/CaCl₂ wash. This treatment destabilizes the binding of the more

tightly associated PsbO. Centrifuge to separate the depleted membranes from the released proteins.

- PsbU and PsbV (from Cyanobacterial **PS-II**): Similar high-salt (e.g., 1 M CaCl₂) or alkaline Tris washes are effective for removing the cyanobacterial extrinsic proteins.

3. Reconstitution:

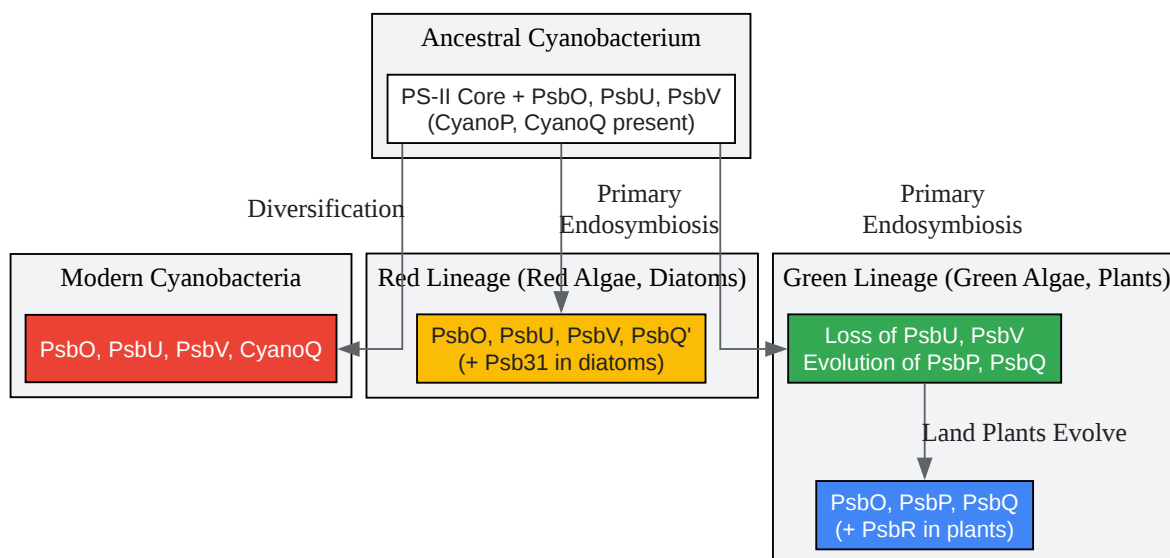
- Resuspend the extrinsic protein-depleted **PS-II** membranes in a suitable assay buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM NaCl).
- Add back the purified extrinsic protein(s) of interest, either individually or in combination.
- Incubate the mixture on ice or at a low temperature in the dark to allow for rebinding.

4. Measurement of Oxygen Evolution:

- Transfer the reconstituted **PS-II** suspension to the reaction chamber of a Clark-type oxygen electrode.
- Add an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide.
- Illuminate the sample with a saturating light source and record the rate of oxygen production.
- Compare the rates of oxygen evolution between intact, depleted, and reconstituted **PS-II** samples to determine the functional contribution of each extrinsic protein. Cross-reconstitution experiments, using proteins and **PS-II** from different species, can also be performed to probe evolutionary conservation of function and binding sites.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

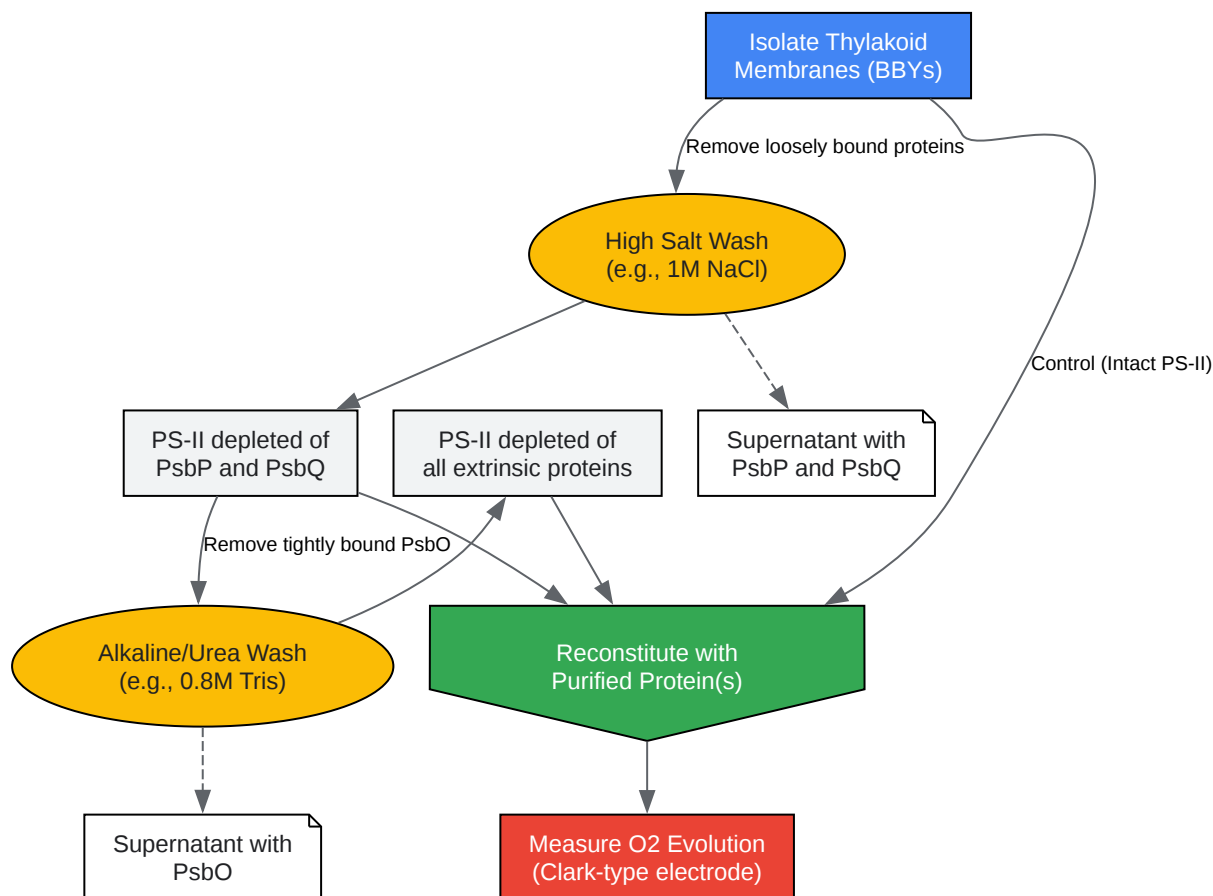
Visualizing Evolutionary and Experimental Frameworks

The following diagrams illustrate the evolutionary relationships and a typical experimental workflow for the study of **PS-II** extrinsic proteins.



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Caption: Evolutionary divergence of **PS-II** extrinsic proteins from a common cyanobacterial ancestor.



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